オセルタミビル-d3酸

概要

説明

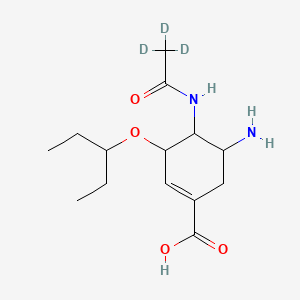

Oseltamivir-d3 Acid is a deuterium-labeled version of Oseltamivir . Oseltamivir is an influenza virus neuraminidase inhibitor (NAI) that inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses .

Synthesis Analysis

The synthesis of Oseltamivir involves reactions such as acetalization and ester formation, which are catalyzed by either acids or bases . Biocatalytic methods have been applied to the production of Oseltamivir, including the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .Molecular Structure Analysis

The molecular weight of Oseltamivir-d3 Acid is 287.37, and its molecular formula is C14H21D3N2O4 . The structural geometries of Oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis

Oseltamivir acts as an antiviral drug by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .Physical and Chemical Properties Analysis

Oseltamivir-d3 Acid appears as white to off-white solid . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

オセルタミビルの合成

オセルタミビル-d3酸はオセルタミビルの合成において重要な役割を果たしています . キナ酸からのオセルタミビルの合成の最初のステップには、アセタール化とエステル化が含まれます。 これらの反応は、酸または塩基によって触媒され、不均一触媒によって達成される場合があります . スルホン酸固体は、アセタール化およびエステル化反応に対する効率的な酸触媒です .

インフルエンザ治療

オセルタミビル-d3酸は、現在のインフルエンザ治療における最も成功したノイラミニダーゼ(NA)阻害剤の1つの重要な構成要素です . NAの150-キャビティは追加の結合ポケットとして同定され、新しいNA阻害剤は、NAとの複合体におけるオセルタミビルカルボキシレート(OC)の構造情報に基づいて、150-キャビティを占めるように設計されています .

新規ノイラミニダーゼ阻害剤の設計

オセルタミビル-d3酸は、新規ノイラミニダーゼ阻害剤の設計に使用されています . ピラゾール部分を含むOCのC-5-NH2-アシル誘導体のシリーズが合成されました . いくつかの誘導体は、NAに対して実質的な阻害活性を示しました .

インシリコ研究

オセルタミビル-d3酸はインシリコ研究で使用されています . インシリコADME評価は、誘導体がOCよりも高い経口吸収率と細胞透過性を備えた薬物様であることを示しました . さらに、分子ドッキング研究により、誘導体が予想どおりにNA酵素活性部位と150-キャビティの両方と相互作用することが明らかになりました .

錯体化研究

オセルタミビル-d3酸は錯体化研究で使用されています . n = 6〜9のキュクルビット[n]ウリルCB[n]とそのオセルタミビル(OST)薬物との複合体の構造ジオメトリは、密度汎関数理論計算を使用して取得されました .

構造解析

オセルタミビル-d3酸は構造解析に使用されています . 最も安定な複合体の固定点は、振動数計算を使用して確認されました .

作用機序

Target of Action

Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .

Mode of Action

Oseltamivir-d3 Acid, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .

Biochemical Pathways

The binding mechanisms between neuraminidase and Oseltamivir-d3 Acid have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of Oseltamivir-d3 Acid from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .

Pharmacokinetics

Oseltamivir-d3 Acid is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and Oseltamivir-d3 Acid are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .

Result of Action

The inhibition of neuraminidase by Oseltamivir-d3 Acid results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .

Action Environment

The clinical benefit of Oseltamivir-d3 Acid is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Safety and Hazards

生化学分析

Biochemical Properties

Oseltamivir-d3 Acid plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is essential for the release of new virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir-d3 Acid prevents the spread of the virus within the host. The compound interacts specifically with the active site of the neuraminidase enzyme, forming stable complexes that block its activity .

Cellular Effects

Oseltamivir-d3 Acid has significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of new virus particles, thereby reducing viral replication and spread. This inhibition impacts cell signaling pathways related to viral infection and immune response. Additionally, Oseltamivir-d3 Acid can influence gene expression by preventing the virus from hijacking the host cell’s machinery for its replication .

Molecular Mechanism

The molecular mechanism of Oseltamivir-d3 Acid involves its binding to the active site of the neuraminidase enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. By occupying the active site, Oseltamivir-d3 Acid prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles. This mechanism effectively halts the viral replication cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oseltamivir-d3 Acid have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or the development of resistance in viral populations. Long-term studies have shown that while Oseltamivir-d3 Acid remains effective in inhibiting neuraminidase, its impact on cellular function may diminish over extended periods of use .

Dosage Effects in Animal Models

The effects of Oseltamivir-d3 Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of influenza. At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed. These adverse effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

Oseltamivir-d3 Acid is primarily metabolized in the liver, where it is converted from its prodrug form, Oseltamivir Phosphate, by hepatic carboxylesterase 1. The active metabolite, Oseltamivir-d3 Acid, is then excreted by the kidneys. This metabolic pathway ensures that the compound is rapidly activated and cleared from the body, minimizing potential side effects .

Transport and Distribution

Within cells and tissues, Oseltamivir-d3 Acid is transported and distributed primarily through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. This distribution pattern ensures that Oseltamivir-d3 Acid reaches its target sites of action, such as the respiratory tract, where influenza viruses replicate .

Subcellular Localization

Oseltamivir-d3 Acid is localized primarily in the cytoplasm of infected cells, where it exerts its inhibitory effects on the neuraminidase enzyme. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing Oseltamivir-d3 Acid to specific subcellular compartments .

特性

IUPAC Name |

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

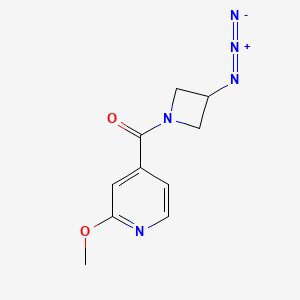

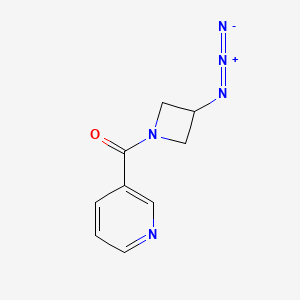

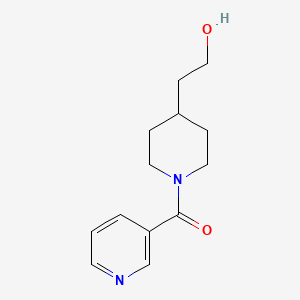

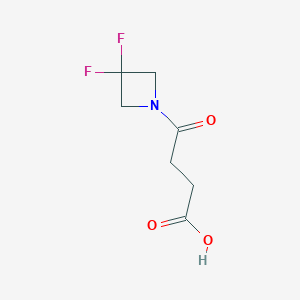

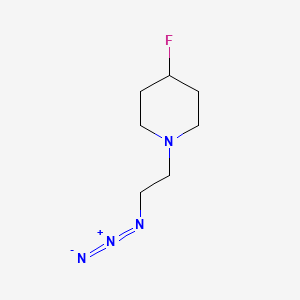

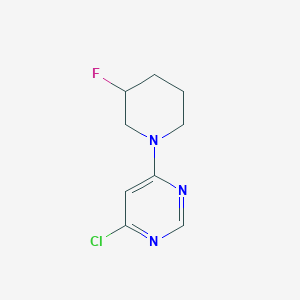

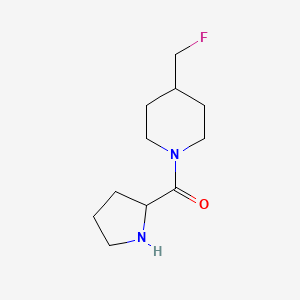

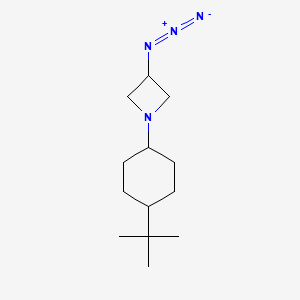

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。